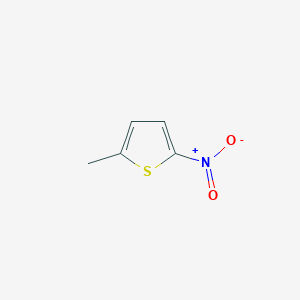

2-Methyl-5-nitrothiophene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCPVWDLDWXIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553086 | |

| Record name | 2-Methyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42297-94-9 | |

| Record name | 2-Methyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methyl 5 Nitrothiophene and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of substituted nitrothiophenes can be challenging due to issues with regioselectivity during nitration. Direct nitration of 2-phenylthiophene, for example, often results in a mixture of isomers and dinitrated products. sciforum.net However, several strategies have been developed to achieve more controlled syntheses.

One-step preparations of substituted 5-nitrothiophenes have been developed from starting materials like β-chloroacroleins and β-chloropropenonitriles, using reagents such as sodium sulfide (B99878) and bromonitromethane. sciforum.net Another powerful method for creating aryl-substituted nitrothiophenes is the Suzuki cross-coupling reaction. This approach typically involves reacting 2-bromo-5-nitrothiophene (B82342) with a corresponding aryl boronic acid in the presence of a palladium catalyst to yield 2-aryl-5-nitrothiophenes. sciforum.netmdpi.com

Synthesis of Precursors to 2-Methyl-5-nitrothiophene

The synthesis of derivatives often relies on key precursors that are themselves synthesized through specific routes. Two of the most important precursors in this context are 2-bromo-5-nitrothiophene and 5-nitrothiophene-2-carboxaldehyde (B54426).

2-Bromo-5-nitrothiophene : This heteroaryl halide is a versatile building block. It is typically prepared from thiophene (B33073) through a two-step process involving bromination followed by nitration. chemicalbook.in It serves as a crucial starting material for Suzuki coupling reactions. chemicalbook.in

5-Nitrothiophene-2-carboxaldehyde : This aldehyde is a central precursor for a vast number of derivatives. A notable synthetic route involves the hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate. In a typical procedure, the diacetate is refluxed with hydrochloric acid in a methanol-water mixture for several hours to yield the desired aldehyde. evitachem.comchemicalbook.com

| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2-Bromo-5-nitrothiophene | Thiophene | 1. Bromination 2. Nitration | chemicalbook.in |

| 5-Nitrothiophene-2-carboxaldehyde | 5-nitrothiophen-2-ylmethylene diacetate | Hydrochloric acid, Methanol (B129727), Water, Reflux at 65°C for 8 hours | evitachem.comchemicalbook.com |

Derivatization Strategies from this compound and Related Nitrothiophene Carboxaldehydes

The functional groups on the nitrothiophene ring, particularly the aldehyde in 5-nitrothiophene-2-carboxaldehyde, provide a reactive handle for extensive derivatization. These strategies allow for the synthesis of a wide array of complex molecules.

Schiff bases, or imines, are readily synthesized through the condensation reaction between 5-nitrothiophene-2-carboxaldehyde and various primary amines. This reaction is a cornerstone for creating a diverse library of compounds. The synthesis can be carried out using conventional heating methods or enhanced by microwave assistance. asianpubs.orgekb.eg A range of amines has been successfully employed, including fluoro-substituted aromatic amines, 4-aryl-2-aminothiazoles, and pyridyl-substituted aminopyrazoles. asianpubs.orgekb.egmdpi.com

| Amine Reactant | Reaction Conditions | Resulting Derivative Class | Reference |

|---|---|---|---|

| Fluoro-substituted aromatic primary amines | Microwave irradiation | Fluoro-substituted nitrothiophene Schiff bases | asianpubs.orgasianpubs.org |

| 4-Aryl-2-aminothiazoles | Ethanol (B145695), Piperidine (B6355638) catalyst, Reflux | Thiazole-thiophene Schiff bases | ekb.eg |

| 3-Amino-4-cyclopropyl-5-(pyrid-2-yl)-pyrazole | Ethanol, Reflux | Pyrid-2-ylpyrazole-based imines | mdpi.com |

The synthesis of 5-nitro heteroaryl-phenylpropenones, a class of compounds structurally related to chalcones, is achieved via the Claisen-Schmidt condensation. orientjchem.org This method involves the reaction of 5-nitrothiophene-2-carboxaldehyde with various acetophenone (B1666503) derivatives. The reaction is typically conducted in an acidic medium, using concentrated sulfuric acid as a catalyst in glacial acetic acid, and heated under reflux for several hours. orientjchem.orgresearchgate.net This molecular hybridization strategy combines the 5-nitroheteroaryl pharmacophore with the phenylpropenone structure. orientjchem.orgresearchgate.net

| Aldehyde | Ketone | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 5-nitrothiophene-2-carboxaldehyde | Acetophenone or 4-nitroacetophenone | Acetic acid, Conc. H₂SO₄, Reflux (3-5 hours) | 20% - 74.31% | orientjchem.orgresearchgate.net |

| 5-nitrofuran-2-carbaldehyde | Acetophenone or 4-nitroacetophenone | Acetic acid, Conc. H₂SO₄, Reflux (3-5 hours) | 20% - 73% | orientjchem.org |

Nitrothiophene carboxamides are generally prepared by forming an amide bond between a nitrothiophene carboxylic acid derivative and an amine. A common and effective method involves a two-step process. First, the carboxylic acid, such as 5-nitrothiophene-2-carboxylic acid, is converted into its more reactive acyl chloride derivative using a chlorinating agent like oxalyl chloride or thionyl chloride. vulcanchem.com In the second step, this acyl chloride is reacted with a primary or secondary amine in the presence of a base, such as triethylamine, to yield the final carboxamide. vulcanchem.comnih.gov This method has been used to synthesize a series of nitrothiophene-5-carboxamides bearing N-(omega-aminoalkyl) side chains. nih.gov

| Starting Material | Reagent for Step 1 | Amine for Step 2 | Conditions for Step 2 | Reference |

|---|---|---|---|---|

| 5-Nitrothiophene-2-carboxylic acid | Oxalyl chloride or Thionyl chloride | 6-Methylpyridin-2-amine | Dichloromethane, Triethylamine, Room temperature | vulcanchem.com |

| Thiophenecarbonyl chloride | N/A | (Protected) omega-aminoalkylamine | Not specified | nih.gov |

Complex heterocyclic systems incorporating both a 5-nitrothiophene and a 1,3,4-thiadiazole (B1197879) ring have been synthesized through multi-step pathways. A key strategy involves the construction of the thiadiazole ring from a nitrothiophene-containing precursor. One versatile intermediate is 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. tandfonline.comnih.gov This compound can be readily prepared from 5-nitrothiophene-2-carboxaldehyde. tandfonline.com The chlorine atom on the thiadiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. Reaction of this chloro-thiadiazole intermediate with different acyclic amines or thiol derivatives in the presence of a base affords a wide range of 2,5-disubstituted 1,3,4-thiadiazoles. tandfonline.comnih.govnih.gov

Another route begins with the reaction of 5-nitro-2-thiophene carboxaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized to form the 1,3,4-thiadiazole ring system. tubitak.gov.tr

| Key Intermediate | Nucleophile | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Acyclic amines (e.g., hydroxypropylamine) | Not specified | 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amines | tandfonline.com |

| 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Thiol derivatives (e.g., methylimidazole thiol) | K₂CO₃, DMF, 60°C | 2-((Het)arylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles | nih.govnih.govresearchgate.net |

| 5-Nitro-2-thiophene carboxaldehyde thiosemicarbazone | Phenacyl bromides (for cyclization) | Ethanol, Sodium acetate, Reflux | Substituted 1,3,4-thiadiazoles | tubitak.gov.tr |

Synthesis of Novel 5-Nitrothiophene Derivatives for Specific Biological Applications

The 5-nitrothiophene core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Researchers continuously explore new synthetic routes to access novel analogues with enhanced potency and selectivity.

One prominent strategy involves the modification of 5-nitrothiophene-2-carbaldehyde. For instance, a series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones were synthesized and evaluated for their in vitro antifungal activity against Candida species and Cryptococcus neoformans. nih.gov These compounds were prepared in good yields, and their structures were confirmed using various spectroscopic techniques. nih.gov The study highlighted that the biological activity is closely tied to the nature of the substituent on the thiosemicarbazone moiety. nih.gov

Another approach focuses on creating hybrid molecules that combine the 5-nitrothiophene unit with other biologically active heterocycles. For example, novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives bearing an (het)aryl thio pendant at the C-2 position of the thiadiazole ring have been developed as potential antileishmanial agents. nih.gov The synthesis commenced from thiophene-2-carbaldehyde (B41791) and involved a multi-step sequence to construct the final compounds in good to excellent yields. nih.gov

Furthermore, researchers have synthesized and investigated 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives for their potential anticancer activities. researchgate.net These studies often involve evaluating the compounds for cytotoxicity, apoptosis induction, and enzyme inhibition to understand their mechanism of action. researchgate.net

The synthesis of p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides, as analogues of nifuroxazide, has also been explored to develop new antibacterial agents against multidrug-resistant Staphylococcus aureus. researchgate.net These syntheses highlight the importance of the hydrazide linker in modulating the biological properties of the final compounds. researchgate.net

Table 1: Synthesis of Biologically Active 5-Nitrothiophene Derivatives

| Starting Material | Synthetic Target | Key Reagents/Conditions | Biological Application |

|---|---|---|---|

| 5-nitro-2-thiophene carboxaldehyde | 2-(thiosemicarbazidomethyl)-5-nitrothiophene derivatives | Thiosemicarbazide, ethanol, reflux | Antifungal tubitak.gov.tr |

| Thiophene-2-carbaldehyde | 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives | Multi-step synthesis | Antileishmanial nih.gov |

| 5-nitrothiophene-2-carbaldehyde | 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives | Substituted thiazole (B1198619) hydrazines | Anticancer researchgate.net |

| 5-nitrothiophene-2-carbaldehyde | p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | p-substituted benzoic acid hydrazides | Antibacterial researchgate.net |

Construction of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution on Nitrothiophenes

The thieno[3,2-b]thiophene (B52689) framework is a key building block for organic electronic materials due to its planar and electron-rich nature. researchgate.net A powerful strategy for constructing this fused ring system involves nucleophilic aromatic substitution (SNAr) on nitro-substituted thiophenes. The electron-withdrawing nitro group facilitates the displacement by a nucleophile, which is a critical step in the cyclization process.

An efficient method has been developed for the synthesis of thieno[3,2-b]thiophene molecules starting from 3-nitrothiophenes that contain carbonyl groups at the C-2 and C-5 positions. mdpi.comdntb.gov.ua The reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiolates, such as thiophenols and thioglycolates, in the presence of a base like potassium carbonate, proceeds rapidly to displace the nitro group and form 3-sulfenylthiophene-2,5-dicarboxylates. mdpi.comdntb.gov.ua

Subsequent treatment of these intermediates, particularly those with a -SCH2CO2Alk or -SCH2COMe moiety at the C-3 position, with sodium alcoholates leads to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives through a Dieckman condensation. mdpi.comdntb.gov.ua In some cases, the reaction of a 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of potassium carbonate can directly yield 2,5-disubstituted thieno[3,2-b]thiophenes. mdpi.comdntb.gov.ua

The Fiesselmann thiophene synthesis has also been applied to construct thieno[3,2-b]thiophene derivatives. beilstein-journals.org This involves the condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of potassium tert-butoxide to yield 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates. beilstein-journals.org

Table 2: Synthesis of Thieno[3,2-b]thiophenes from Nitrothiophenes

| Nitrothiophene Substrate | Nucleophile/Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 3-Nitrothiophene-2,5-dicarboxylates | Thiophenols, Thioglycolates, K2CO3 | 3-Sulfenylthiophene-2,5-dicarboxylates | Nucleophilic Aromatic Substitution mdpi.comdntb.gov.ua |

| 3-Sulfenylthiophene-2,5-dicarboxylates | Sodium alcoholates | 2,3,5-Trisubstituted thieno[3,2-b]thiophenes | Dieckman Condensation mdpi.comdntb.gov.ua |

| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate, K2CO3 | 2,5-Disubstituted thieno[3,2-b]thiophenes | Direct Cyclization mdpi.comdntb.gov.ua |

| 5- or 4-aryl-3-chlorothiophene-2-carboxylates | Methyl thioglycolate, potassium tert-butoxide | 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | Fiesselmann Thiophene Synthesis beilstein-journals.org |

Reductive Amination of 5-Nitrothiophene-2-carbaldehyde

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. In the context of 5-nitrothiophene chemistry, the reductive amination of 5-nitrothiophene-2-carbaldehyde provides a direct route to a variety of N-substituted 1-(5-nitrothiophen-2-yl)methanamine derivatives. These products are valuable intermediates in medicinal chemistry.

The process typically involves a two-step sequence that is often performed in a single pot. First, 5-nitrothiophene-2-carbaldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate. This is followed by the reduction of the intermediate to the corresponding amine.

A common procedure involves reacting 5-nitrothiophene-2-carboxaldehyde with an amine, such as 4-chlorobenzylamine, in a solvent like ethanol or methanol, often under reflux conditions to facilitate the formation of the imine. The subsequent reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) at room temperature. This method generally provides the desired amine in moderate to high yields (70-85%).

The choice of reducing agent is crucial. Sodium borohydride is a versatile and commonly used reagent for this transformation. The reaction conditions, including solvent and temperature, can be optimized to maximize the yield and purity of the final product.

Table 3: Reductive Amination of 5-Nitrothiophene-2-carbaldehyde

| Amine | Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-chlorobenzylamine | Sodium borohydride (NaBH₄) | Ethanol | Reflux (imine formation), Room temp (reduction) | 82-95% |

| 4-chlorobenzylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Not specified | Moderate to high |

Computational and Theoretical Investigations of 2 Methyl 5 Nitrothiophene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in understanding the fundamental properties of molecules like 2-Methyl-5-nitrothiophene. These computational methods provide a microscopic view of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry of 5-nitrothiophene derivatives. For instance, in a study on 2-(((3-iodo-4-methyl)phenylimino)methyl)-5-nitrothiophene, the molecular structure was optimized using the B3LYP, B3PW91, and PBEPBE levels of DFT with the 6-311G+(d,p) basis set. nih.gov Similarly, the geometry of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline was optimized using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31+G(d) basis set, showing good agreement with experimental X-ray diffraction data. iucr.org

In a study of 2-carbaldehyde oxime-5-nitrothiophene (CONT), DFT calculations with the B3LYP/6-311G++(2d,2p) basis set determined that the most stable conformer is planar. globalresearchonline.net The calculated bond lengths, such as C5-NO2 at 1.468 Å, were found to be slightly larger than experimental values. globalresearchonline.net For (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine, DFT/B3LYP calculations with the 6−311++G(d,p) basis set also reproduced the crystal structure effectively. tandfonline.com

These studies collectively demonstrate the power of DFT in accurately predicting the geometric parameters of this compound and its derivatives.

Table 1: Comparison of Selected Calculated Bond Lengths (Å) for 5-Nitrothiophene Derivatives

| Compound | Bond | Calculated Bond Length (Å) | Method/Basis Set | Reference |

|---|---|---|---|---|

| 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | C=N | 1.28 | DFT(B3LYP)/6-31+G(d) | iucr.org |

| 2-carbaldehyde oxime-5-nitrothiophene | C5-NO2 | 1.468 | DFT/B3LYP/6-311G++(2d,2p) | globalresearchonline.net |

| 2-carbaldehyde oxime-5-nitrothiophene | N=O | 1.217 | DFT/B3LYP/6-311G++(2d,2p) | globalresearchonline.net |

| 2-carbaldehyde oxime-5-nitrothiophene | S-C (thiophene ring) | 1.712 | DFT/B3LYP/6-311G++(2d,2p) | globalresearchonline.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.comrespectprogram.org For a derivative, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, TD-DFT was used to compute the electronic absorption spectra in both the gas phase and in ethanol (B145695). nih.gov Similarly, for 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, TD-DFT calculations were performed to predict the UV-Vis spectra in the gas phase and ethanol, which were then compared with experimental results. researchgate.net

In the case of 2-carbaldehyde oxime-5-nitrothiophene, TD-DFT calculations showed two absorption peaks in the gas phase at 343.73 nm and 256.15 nm, and in ethanol at 369.41 nm and 260.73 nm. globalresearchonline.net The observed red shift when moving from the gas phase to a polar solvent indicates a π-π* transition. globalresearchonline.net For (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine, TD-DFT calculations were carried out using both B3LYP and CAM-B3LYP functionals to determine the maximum absorption wavelength. tandfonline.com

Table 2: Calculated Electronic Absorption Peaks (nm) for 5-Nitrothiophene Derivatives using TD-DFT

| Compound | Phase/Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|---|

| 2-carbaldehyde oxime-5-nitrothiophene | Gas Phase | 343.73 | 256.15 | globalresearchonline.net |

| Ethanol | 369.41 | 260.73 | globalresearchonline.net |

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy gap between the HOMO and LUMO is an important parameter for molecular stability. malayajournal.org

For 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, FMO analysis was performed to understand its electronic behavior. nih.gov In a study on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, the HOMO-LUMO energy gap was calculated to be 5.5728 eV at the B3LYP level, suggesting that electron movement can occur easily between these orbitals, which is associated with the π→π* transition. researchgate.net For 2-carbaldehyde oxime-5-nitrothiophene, the HOMO and LUMO energies were also computed. globalresearchonline.net In a study of novel 5-nitrothiophene derivatives with anticancer activity, FMO analysis was conducted at the B3LYP/6-31G(d,p) level to investigate their electronic characteristics. researchgate.net

Table 3: Calculated HOMO-LUMO Energy Gaps for 5-Nitrothiophene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline | B3LYP | - | - | 5.5728 | researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (analogous system) | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.comreadthedocs.io The MEP is typically mapped onto a constant electron density surface, with different colors representing different potential values. uni-muenchen.de

For 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, an MEP analysis was conducted to understand its reactive sites. nih.gov Similarly, MEP mapping was performed for 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline and other derivatives to gain insights into their energetic behavior. researchgate.net In the case of 2-carbaldehyde oxime-5-nitrothiophene, MEP was computed to understand its electronic properties. globalresearchonline.net The MEP of a Schiff base compound derived from 5-nitrothiophene was also studied, where the negative potential sites, indicated in red, are susceptible to electrophilic attack, while the positive potential sites, shown in blue, are prone to nucleophilic attack. researchgate.net

Thermodynamic Property Calculations

The thermodynamic properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and reactivity.

Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°m) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org For nitrothiophene derivatives, these values have been determined both experimentally and computationally.

A study on two nitrothiophene derivatives, 2-acetyl-5-nitrothiophene (B1359909) and 5-nitro-2-thiophenecarboxaldehyde, reported their standard molar enthalpies of formation in the gaseous phase at 298.15 K as -(48.8 ± 1.6) kJ·mol⁻¹ and (4.4 ± 1.3) kJ·mol⁻¹, respectively. researchgate.net These values were derived from experimental data obtained through rotating bomb combustion calorimetry and the Knudsen mass loss effusion method. researchgate.net Computational studies on various organic molecules, including nitro compounds, have also been performed to calculate their standard heats of combustion and formation using group-additivity methods. mdpi.com

Table 4: Standard Molar Enthalpies of Formation (gaseous phase, 298.15 K) for Nitrothiophene Derivatives

| Compound | ΔfH°m (g) (kJ·mol⁻¹) | Reference |

|---|---|---|

| 2-Acetyl-5-nitrothiophene | -48.8 ± 1.6 | researchgate.net |

| 5-Nitro-2-thiophenecarboxaldehyde | 4.4 ± 1.3 | researchgate.net |

Energetic Behavior in Different Solvent Media

Theoretical studies employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods are crucial for understanding the energetic behavior of this compound and its derivatives in various solvent environments. Solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Polarizable Continuum Model (CPCM), are utilized to simulate the influence of solvents with different polarities. nih.govdergipark.org.trresearchgate.net

Research on analogous compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has demonstrated that the energetic properties are significantly influenced by the surrounding medium. researchgate.net Calculations performed using methods like B3LYP, B3PW91, and PBEPBE with basis sets like 6-311G+(d,p) or 6-311++G(d,p) reveal changes in total energy, dipole moment, and atomic charges as a function of solvent polarity. nih.govresearchgate.net For instance, studies on 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene showed that the total energy of the molecule decreases as the polarity of the solvent increases, indicating stabilization. nih.gov The dipole moment, a measure of molecular polarity, tends to increase in more polar solvents, reflecting a greater charge separation within the molecule induced by the solvent's electric field. nih.gov These computational approaches allow for a detailed examination of solute-solvent interactions, providing insights into the stability and electronic distribution of the molecule in solution. dergipark.org.trresearchgate.net Kinetic studies on the reaction of 2-bromo-5-nitrothiophene (B82342) with piperidine (B6355638) further confirm that solvent polarity and hydrogen-bonding capabilities are dominant factors influencing reaction rates in solvent mixtures. researchgate.net

Table 1: Theoretical Energetic Properties of a 5-Nitrothiophene Derivative in Different Media Data derived from studies on analogous compounds.

| Property | Gas Phase | Ethanol (Polar Protic) |

| Total Energy | Decreases with solvent polarity | Lower than Gas Phase |

| Dipole Moment | Increases with solvent polarity | Higher than Gas Phase |

| HOMO-LUMO Gap | Decreases with solvent polarity | Lower than Gas Phase |

| Methodology | DFT/B3LYP/6-311++G(d,p) with PCM | DFT/B3LYP/6-311++G(d,p) with PCM |

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of crystalline materials based on the 5-nitrothiophene scaffold is governed by a combination of weak intermolecular interactions. X-ray diffraction studies on derivatives reveal that the crystal packing is stabilized by a network of hydrogen bonds and other non-covalent forces. iucr.orgresearchgate.net For example, in the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are primarily linked through intermolecular C—H⋯O hydrogen bonds. iucr.orgresearchgate.netomu.edu.tr

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify regions of significant intermolecular contact. researchgate.netresearchgate.net For derivatives of this compound, this analysis reveals the dominant interactions that dictate the crystal packing. iucr.orgomu.edu.tr

Studies on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline show that the crystal packing is dominated by O···H and H···H contacts. iucr.orgresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plots show the relative contributions of different atom-pair contacts to the total surface area. This analysis confirms the primary role of hydrogen-based contacts in establishing the crystal packing. iucr.org The red spots on the dnorm map correspond to close intermolecular contacts, primarily the C—H⋯O hydrogen bonds. researchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative Data from the analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. iucr.org

| Contact Type | Contribution (%) |

| O···H / H···O | 39.0 |

| H···H | 21.3 |

| C···N / N···C | 5.8 |

| C···H / H···C | 5.4 |

| S···H / H···S | 5.9 |

| Other | 22.6 |

Hydrogen Bonding Networks

Hydrogen bonding is a key directional force in the supramolecular assembly of 5-nitrothiophene derivatives. The specific nature of these networks depends on the functional groups present in the molecule. In the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked by intermolecular C—H⋯O hydrogen bonds, which form chains extending along one of the crystallographic axes. iucr.orgomu.edu.tr

In other related structures, such as 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.net An intramolecular O—H⋯N bond can lead to the formation of a stable ring motif within the molecule. researchgate.net Concurrently, intermolecular O—H⋯O hydrogen bonds can link molecules into centrosymmetric dimers, which then form a larger three-dimensional network through other interactions like π–π stacking. researchgate.net These hydrogen bond motifs, whether forming simple chains or more complex dimeric structures, are fundamental to the stability and topology of the crystal structure. researchgate.net

Nonlinear Optical Properties (NLO) Analysis

Molecules containing π-conjugated systems coupled with electron-donating and electron-withdrawing groups are candidates for materials with significant nonlinear optical (NLO) properties. This compound and its derivatives fit this profile, featuring a π-rich thiophene (B33073) ring, a methyl group (weak donor), and a nitro group (strong acceptor). This donor-π-acceptor character can lead to a large molecular hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.netnih.gov

Theoretical investigations using DFT and time-dependent DFT (TD-DFT) are employed to calculate the NLO properties, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.govtandfonline.comjcsp.org.pk Studies on related 5-nitrothiophene Schiff base derivatives have shown that these compounds exhibit non-zero hyperpolarizability values, indicating potential for second-order NLO applications. researchgate.nettandfonline.com There is often an inverse correlation between the HOMO-LUMO energy gap and the magnitude of β; a smaller energy gap facilitates intramolecular charge transfer, enhancing the NLO response. researchgate.net The calculated NLO properties of these molecules are often compared to standard NLO materials like urea (B33335) to gauge their potential. researchgate.netmdpi.com

Table 3: Calculated NLO Properties for NLO-active Organic Compounds Comparative data from literature on related molecular systems.

| Compound | Method | Dipole Moment (μ) (Debye) | Mean Polarizability <α> (esu) | First Hyperpolarizability (β) (esu) |

| Acridine–2,4-dihydroxybenzaldehyde | DFT/B3LYP | 7.93 | 5.61 x 10-23 | 5.63 x 10-30 |

| (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine | Maker Fringe (exp.) | N/A | N/A | d14 = 11 pm/V (approx. 2.6 x 10-29 esu) |

Theoretical Studies in Diels-Alder Cycloaddition Reactions

The presence of the strongly electron-withdrawing nitro group on the thiophene ring suggests that this compound can function as an electrophilic component, or dienophile, in polar Diels-Alder reactions. researchgate.netsciforum.net Due to the inherent aromatic stability of the thiophene ring, these cycloadditions typically require forcing conditions or highly reactive diene partners. conicet.gov.ar

Theoretical studies, primarily using DFT methods, are essential for understanding the feasibility, mechanism, and selectivity of these reactions. nih.govmdpi.com Research on related nitro-substituted heterocycles like 2-nitrofuran (B122572) and other nitrothiophenes confirms their dienophilic character. sciforum.netconicet.gov.ar DFT calculations can model the transition states to predict whether the reaction will proceed and to rationalize the observed regioselectivity and stereoselectivity. For example, in reactions with asymmetric dienes like isoprene, computations can help determine which regioisomer is favored. conicet.gov.ar The reaction often proceeds via a concerted [4+2] cycloaddition, followed by the elimination of the nitro group to form a new, stable aromatic product. conicet.gov.ar The Molecular Electron Density Theory is one framework used to study these polar Diels-Alder reactions. researchgate.net

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, typically a protein (receptor). This method is widely applied to derivatives of 5-nitrothiophene to explore their potential as therapeutic agents by identifying likely biological targets and elucidating binding mechanisms at the molecular level. nih.govresearchgate.net

For instance, nitrothiophene carboxamides have been docked into the AcrB efflux pump of E. coli to understand their potential as antibacterial agents and to guide the design of new derivatives with reduced efflux liability. nih.gov In the context of anticancer research, other 5-nitrothiophene derivatives have been docked into the active site of enzymes crucial for cancer cell survival, such as caspase-3, to investigate their ability to induce apoptosis. researchgate.net These simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site, providing a rationale for the observed biological activity and a foundation for structure-based drug design. researchgate.netevitachem.comacs.org

Table 4: Examples of Molecular Docking Studies with 5-Nitrothiophene Derivatives

| Compound Class | Biological Target | Organism/Disease | Purpose of Study | Ref. |

| Nitrothiophene Carboxamides | AcrB Efflux Pump | E. coli | Investigate antibacterial mechanism and reduce efflux | nih.gov |

| Hydrazinyl-thiazole derivatives | Caspase-3 Enzyme | Human (Cancer) | Elucidate apoptosis-inducing pathway | researchgate.net |

| Thiazole-based Pyridines | Matrix metalloproteinase-9 (MMP-9) | Human (Lung Cancer) | Identify binding interactions for enzyme inhibition | acs.org |

| Thiophene Carboxylates | Protein Tyrosine Phosphatase | N/A | Assess binding stability and affinity | evitachem.com |

Advanced Spectroscopic Characterization and Analysis of 2 Methyl 5 Nitrothiophene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uc.edu These methods are fundamental for identifying functional groups and understanding the molecular backbone. uc.edu For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a mode to be Raman active, it must induce a change in the molecule's polarizability. edinst.com

The IR spectrum of 2-Methyl-5-nitrothiophene is characterized by distinct absorption bands corresponding to its primary functional groups: the nitro (-NO₂), methyl (-CH₃), and the thiophene (B33073) ring. The most prominent bands are typically those from the nitro group due to their strong intensity. researchgate.net

Nitro Group Vibrations : The nitro group exhibits strong characteristic asymmetric and symmetric stretching vibrations. In derivatives like 2-carbaldehyde oxime-5-nitrothiophene, these bands appear around 1566 cm⁻¹ and 1542 cm⁻¹ (asymmetric) and 1354 cm⁻¹ (symmetric). globalresearchonline.net For 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, a strong band indicative of the symmetric NO₂-stretching vibration is noted at 1371 cm⁻¹. researchgate.net Therefore, for this compound, strong absorptions are expected in the 1570-1500 cm⁻¹ and 1370-1350 cm⁻¹ regions. Other deformations such as scissoring, wagging, and rocking modes of the NO₂ group are expected at lower frequencies. globalresearchonline.net

Thiophene Ring Vibrations : The thiophene ring gives rise to several characteristic bands. The C=C stretching vibrations in aromatic and heteroaromatic compounds typically occur in the 1650–1430 cm⁻¹ range. globalresearchonline.net For a related oxime derivative, these asymmetric and symmetric stretches were assigned at 1566, 1542, and 1480 cm⁻¹. globalresearchonline.net The C-H stretching vibrations of the heteroaromatic ring are expected above 3000 cm⁻¹. researchgate.net

Methyl Group Vibrations : The methyl group introduces its own set of vibrations. C-H stretching modes are found in the 3000-2800 cm⁻¹ region. researchgate.net Additionally, methyl group rocking modes in similar structures have been attributed to bands in the 1060-900 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| NO₂ Asymmetric Stretch | 1566, 1542 | 2-carbaldehyde oxime-5-nitrothiophene globalresearchonline.net |

| NO₂ Symmetric Stretch | 1354 | 2-carbaldehyde oxime-5-nitrothiophene globalresearchonline.net |

| NO₂ Symmetric Stretch | 1371 | 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline researchgate.net |

| Thiophene C=C Stretch | 1566, 1542, 1480 | 2-carbaldehyde oxime-5-nitrothiophene globalresearchonline.net |

| Methyl Group Rocking | 1060, 1020, 900 | 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline researchgate.net |

Raman spectroscopy provides complementary information to IR spectroscopy. uc.edu Due to the change in polarizability selection rule, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. In the case of this compound derivatives, the symmetric NO₂-stretching vibration gives a strong band, as seen at 1370 cm⁻¹ for 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. researchgate.net The vibrations of the thiophene ring, particularly the ring breathing modes, are also expected to be prominent in the Raman spectrum. C-H stretching modes of the thiophene ring in related compounds have been observed in the Raman spectra around 3082-3099 cm⁻¹. researchgate.net

Infrared (IR) Spectroscopy

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Vis, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These transitions typically involve the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the conjugated thiophene ring and the nitro group. While direct experimental data for this compound is not extensively documented in the reviewed literature, studies on its derivatives provide significant insight.

For instance, theoretical studies on 2-carbaldehyde oxime-5-nitrothiophene calculated its UV spectrum in both the gas phase and in ethanol (B145695). globalresearchonline.net In the gas phase, two absorption peaks were noted at 343.73 nm and 256.15 nm. globalresearchonline.net When dissolved in ethanol, these peaks shifted to 369.41 nm and 260.73 nm, respectively. globalresearchonline.net Similar computational studies have been performed on other derivatives, such as 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, also computing the spectra in the gas phase and ethanol to understand solvent effects. nih.gov

The observed shift in absorption maxima to longer wavelengths (a bathochromic or red shift) when moving from the gas phase to a polar solvent like ethanol is a key analytical finding. In the case of the 2-carbaldehyde oxime-5-nitrothiophene derivative, the significant red shift of the main absorption band (from 343.73 nm to 369.41 nm) indicates that the transition is of a π → π* nature. globalresearchonline.net This occurs because the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent, reducing the energy gap for the transition. globalresearchonline.net The transition with the maximum absorption intensity was identified as corresponding to the electronic transition from the HOMO to the LUMO. globalresearchonline.net A second, less intense peak at a shorter wavelength corresponds to other electronic transitions within the molecule. globalresearchonline.net

| Medium | λ_max 1 (nm) | λ_max 2 (nm) | Transition Type (for λ_max 1) |

|---|---|---|---|

| Gas Phase | 343.73 | 256.15 | π → π* |

| Ethanol | 369.41 | 260.73 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Gas Phase and Solvents

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound are predicted based on its structure, which contains a methyl group and two non-equivalent protons on the thiophene ring.

¹H NMR : The proton NMR spectrum is expected to show three distinct signals.

A singlet for the three protons of the methyl (-CH₃) group. In related thiophene derivatives, this signal appears around δ 2.5 ppm. mdpi.com

Two doublets for the two protons on the thiophene ring. These protons are in different chemical environments due to the influence of the adjacent methyl and nitro groups. They form an AX spin system and will show coupling to each other. The proton at position 3 (adjacent to the methyl group) would likely appear at a different chemical shift than the proton at position 4 (adjacent to the nitro group). Thiophene ring protons in similar molecules typically resonate in the δ 7.0-8.5 ppm region. mdpi.com The strong electron-withdrawing effect of the nitro group is expected to shift the adjacent proton (H4) downfield compared to the proton next to the methyl group (H3).

¹³C NMR : The carbon-13 NMR spectrum is predicted to display five signals, corresponding to the five unique carbon atoms in the molecule (four in the thiophene ring and one in the methyl group).

The methyl carbon signal is expected to appear upfield, typically in the δ 10-25 ppm range. libretexts.org

The four carbons of the thiophene ring will have distinct chemical shifts. The carbon atom bonded to the nitro group (C5) is expected to be significantly downfield due to the strong deshielding effect of the nitro group. The carbon bonded to the methyl group (C2) and the other two ring carbons (C3 and C4) will appear in the aromatic region, generally between δ 120-150 ppm. libretexts.org

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₃ | ~2.5 | Singlet |

| Thiophene H-3 | ~7.0-7.5 | Doublet | |

| Thiophene H-4 | ~7.8-8.3 | Doublet | |

| ¹³C | -CH₃ | ~15 | - |

| Thiophene C-2 | ~140-150 | - | |

| Thiophene C-3 | ~125-135 | - | |

| Thiophene C-4 | ~125-135 | - | |

| Thiophene C-5 | ~150-160 | - |

Note: The chemical shifts in Table 3 are estimations based on general principles and data from related compounds, as direct experimental spectra for this compound were not available in the cited literature.

Proton (¹H) NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, the electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating effect of the methyl group (-CH₃) significantly influence the chemical shifts of the protons on the thiophene ring.

In derivatives containing the 5-nitrothiophene moiety, the protons on the thiophene ring typically appear as doublets in the aromatic region. For instance, in a series of novel 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, the two protons on the 5-nitrothiophene ring were observed as doublets at approximately δ 7.94-8.24 ppm. brieflands.com Similarly, for ferrocenyl and cyrhetrenyl azines incorporating a 5-nitrothiophene group, these protons resonate as two doublets in the range of δ 7.25–7.91 ppm. The strong deshielding effect of the adjacent nitro group causes the proton at position 4 (H-4) to resonate at a lower field compared to the proton at position 3 (H-3). The methyl protons are expected to appear as a singlet in the upfield region, typically around δ 2.5 ppm, consistent with a methyl group attached to an aromatic ring.

Table 1: Representative ¹H NMR Chemical Shifts for 5-Nitrothiophene Derivatives

| Compound | Thiophene H-3 (δ, ppm) | Thiophene H-4 (δ, ppm) | Other Protons (δ, ppm) | Solvent |

|---|---|---|---|---|

| 2-(5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio)benzo[d]oxazole | 8.04 (d, J = 4.5 Hz) | 8.24 (d, J = 4.5 Hz) | 7.44-7.49 (m, 2H), 7.79 (d, J=7.0 Hz, 2H) | DMSO-d₆ brieflands.com |

| 2-(4-Bromophenylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | 7.28 (d, J = 4.5 Hz) | 7.86 (d, J = 4.5 Hz) | 7.58 (d, J=8.5 Hz, 2H), 7.62 (d, J=8.5 Hz, 2H) | CDCl₃ brieflands.com |

| Cyrhetrenyl azine with 5-nitrothiophene | 7.25-7.91 (2d) | 8.14-8.56 (s, imine protons) | Not Specified |

Carbon (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts in this compound are dictated by the substitution pattern on the thiophene ring. Generally, carbons in sp² hybridized systems, like thiophene, resonate between 110-160 ppm. libretexts.orglibretexts.org The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded and appear at a lower field (higher ppm value), while the carbon bearing the methyl group (C-2) will also be downfield.

In studies of 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, the carbon signals of the 5-nitrothiophene ring appear in the aromatic region, with the carbon atoms showing distinct resonances based on their electronic environment. For example, in 2-(5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio)benzo[d]oxazole, the thiophene carbons are part of a complex series of peaks from δ 125.5 to 163.9 ppm. brieflands.com The methyl carbon is anticipated to have a chemical shift in the range of δ 15-20 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for 5-Nitrothiophene Derivatives

| Compound | Thiophene Carbons (δ, ppm) | Other Aromatic/Heterocyclic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |

|---|---|---|---|---|

| 2-(5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio)benzo[d]oxazole | Part of 125.5-163.9 | 125.5, 125.9, 126.2, 130.4, 130.5, 130.9, 131.1, 136.7, 140.6, 151.6, 157.3, 159.0, 163.9 | - | DMSO-d₆ brieflands.com |

| 2-(4-Bromophenylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Part of 112.5-162.0 | 112.5, 113.1, 122.5, 124.8, 133.7, 135.9, 145.0, 152.7, 159.0, 162.0 | - | CDCl₃ brieflands.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, analysis of closely related derivatives provides a clear picture of the geometry of the 5-nitrothiophene moiety.

Table 3: Selected Crystallographic Data for 5-Nitrothiophene Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | Orthorhombic | P2₁2₁2₁ | Benzene (B151609)/Thiophene: 23.16 (7) | iucr.orgresearchgate.net |

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol | Monoclinic | P2₁/c | Thiophene/Benzene: 8.38 (10) | iucr.orgresearchgate.net |

Photoluminescence Properties

Photoluminescence, encompassing fluorescence and phosphorescence, provides information about the excited electronic states of a molecule. The photophysical properties of nitroaromatic compounds are often characterized by the quenching of fluorescence due to the presence of the electron-withdrawing nitro group, which promotes intersystem crossing to the triplet state.

Direct photoluminescence studies on this compound are not readily found. However, research on related compounds indicates that luminescence can be observed, often depending on the molecular structure and environment. A study on various β-nitrostyrenes reported that most derivatives exhibit only phosphorescence in glassy media at 77K, with the nature of the emission depending on the energy of the intramolecular charge-transfer π,π* excited state. rsc.org In contrast, a series of newly synthesized 4-alkoxyphenyl-nitrothiophene compounds were found to be fluorescent. nih.gov Their UV-visible absorption and emission spectra were shown to be controlled by the thiophene bridge in conjugation with an alkoxy donor moiety. nih.gov Furthermore, some 5-nitro-thiophene-thiosemicarbazone derivatives exhibit fluorescence, which has been used to study their interaction with DNA, suggesting an intercalating binding mode. nih.gov The presence of a nitro group at the C-5 position of the thiophene ring is considered critical for certain biological activities, which are linked to the molecule's electronic properties and ability to be activated by nitroreductases, a process that can involve excited states. researchgate.netnih.gov

Medicinal Chemistry Applications and Biological Activity of 2 Methyl 5 Nitrothiophene and Its Derivatives

Antimicrobial and Antibacterial Activity

Nitrothiophenes have demonstrated considerable potential as antimicrobial agents, with research highlighting their efficacy against a range of bacteria and fungi. nih.govresearchgate.net The biological activity is often linked to the nitro group, which can be involved in mechanisms such as the formation of Meisenheimer complexes or, in some derivatives, nucleophilic substitution reactions with intracellular thiols. lookchem.com

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Derivatives of 5-nitrothiophene have shown significant inhibitory effects against Gram-positive bacteria, most notably Staphylococcus aureus. sid.ir A study investigating 2-amino-5-nitrothiophene derivatives found that all synthesized compounds in the series (4a-e) exhibited inhibitory activity against S. aureus. researchgate.netmedilam.ac.ir Compound 4a, in particular, showed potent antibacterial activity against this bacterium. medilam.ac.ir

Another class of derivatives, p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides, was designed as analogues of nifuroxazide. All 14 synthesized compounds in this series showed significant bacteriostatic activity against S. aureus strains, with some also demonstrating bactericidal effects. researchgate.net The research confirmed the potential of this class of compounds for developing selective antimicrobial agents. researchgate.net

Further research on 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone, known as KTU-286, revealed good antibacterial activity against pan-susceptible S. aureus, with a minimal inhibitory concentration for 50% of organisms (MIC₅₀) of 0.5 µg/mL and a MIC for 90% of organisms (MIC₉₀) of 1 µg/mL. mdpi.comnih.gov

**Table 1: Activity of 5-Nitrothiophene Derivatives against *Staphylococcus aureus***

| Compound/Derivative Class | Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 2-amino-5-nitrothiophene derivatives (4a-e) | S. aureus | Inhibitory Effect | All compounds active | researchgate.netmedilam.ac.ir |

| Compound 4a (2-amino-5-nitrothiophene derivative) | S. aureus | Antibacterial Activity | Potent | medilam.ac.ir |

| KTU-286 | Pan-susceptible S. aureus | MIC₅₀ | 0.5 µg/mL | mdpi.comnih.gov |

| KTU-286 | Pan-susceptible S. aureus | MIC₉₀ | 1 µg/mL | mdpi.comnih.gov |

| KTU-286 | Pan-susceptible S. aureus | MIC Range | 0.5–2.0 µg/mL | nih.gov |

Activity against Gram-Negative Bacteria (e.g., E. coli)

The activity of 5-nitrothiophene derivatives against Gram-negative bacteria such as Escherichia coli appears to be more variable. In a study of 2-amino-5-nitrothiophene derivatives, compounds 4c and 4d showed an inhibitory effect on an E. coli strain, whereas compound 4a was inactive against it. researchgate.netmedilam.ac.ir Compounds 4b and 4e demonstrated similar effects against both S. aureus and E. coli. medilam.ac.ir

A broader investigation into nineteen substituted nitrothiophenes assessed their minimum inhibitory concentration (MIC) against E. coli. lookchem.com The study found a wide range of activities, with 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) showing the highest activity among the tested compounds. lookchem.com In contrast, 2-nitrothiophene (B1581588), the simplest in the series, displayed the lowest activity. lookchem.com

**Table 2: Activity of 5-Nitrothiophene Derivatives against *Escherichia coli***

| Compound/Derivative Class | Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Compound 4a (2-amino-5-nitrothiophene) | E. coli | Inhibitory Effect | No effect | medilam.ac.ir |

| Compounds 4c & 4d (2-amino-5-nitrothiophene derivatives) | E. coli | Inhibitory Effect | Demonstrated inhibitory effect | researchgate.netmedilam.ac.ir |

| 2-chloro-3,5-dinitrothiophene | E. coli | MIC | Highly active (specific value not provided) | lookchem.com |

| 2-bromo-3,5-dinitrothiophene | E. coli | MIC | Highly active (specific value not provided) | lookchem.com |

| 2-nitrothiophene | E. coli | MIC | Smallest activity in the series | lookchem.com |

Activity against Fungi (e.g., A. niger, Candida albicans)

The antifungal potential of 5-nitrothiophene derivatives has been evaluated against several pathogenic fungi. A study of nineteen substituted thiophenes measured their minimum inhibitory concentration required to inhibit the growth of Aspergillus niger. lookchem.com Similar to the results against bacteria, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene were the most active against A. niger. lookchem.com

Another study focused on twelve N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones (L1-12) and their in vitro antifungal activity against Candida species. nih.gov The results indicated that most tested Candida strains were more sensitive to compound L10 than to the other derivatives. nih.gov The research suggests that these thiosemicarbazones are potential antifungal agents, possibly acting by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway. nih.gov Other research has also noted the antifungal activity of various thiophene (B33073) derivatives against Candida albicans and Aspergillus niger. bibliomed.orgnih.gov

Table 3: Antifungal Activity of 5-Nitrothiophene Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Measurement | Result | Citation |

|---|---|---|---|---|

| 2-chloro-3,5-dinitrothiophene | A. niger | MIC | Highest activity in the series | lookchem.com |

| 2-bromo-3,5-dinitrothiophene | A. niger | MIC | Highest activity in the series | lookchem.com |

| Compound L10 (N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone) | Candida sp. | Sensitivity | Most strains were highly sensitive | nih.gov |

| 2-Aminonaphtho[2,1-b]thiophene-1-carbonitrile (C3) | C. albicans AUMC 9142 | Antifungal Activity | Fungistatic effect | bibliomed.org |

| 2-Aminoindeno[2,1-b]thiophene-3-carbonitrile (C4) | C. albicans AUMC 9142 | Antifungal Activity | Potent fungicidal activity (MIC=31 µg/mL) | bibliomed.org |

Investigation of Activity against Multidrug-Resistant Strains

A critical area of research is the efficacy of new compounds against multidrug-resistant (MDR) pathogens. Several studies have highlighted the potential of 5-nitrothiophene derivatives against resistant strains of S. aureus. researchgate.net The substitution of a nitrofurane with a nitrothiophene moiety has been reported to produce a series of compounds with high activity against methicillin-resistant S. aureus (MRSA). mdpi.com

A study focused on p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides tested these compounds against both standard and MDR S. aureus strains, with all compounds showing significant activity. researchgate.net Furthermore, the compound KTU-286 was evaluated against MRSA and vancomycin-resistant S. aureus (VRSA). It showed notable activity, with a MIC range of 1.0–16.0 µg/mL against MRSA and a fixed MIC of 4.0 µg/mL against all tested VRSA isolates. mdpi.comnih.gov This was particularly significant as the MIC of KTU-286 against VRSA was three to four times lower than that of vancomycin. mdpi.com Another study identified a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (compound 21) that demonstrated promising and selective antimicrobial activity against MDR S. aureus, including linezolid (B1675486) and tedizolid-resistant strains. semanticscholar.org

**Table 4: Activity of 5-Nitrothiophene Derivatives against Multidrug-Resistant *S. aureus***

| Compound/Derivative | Resistant Strain(s) | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | Multidrug-resistant S. aureus | Bacteriostatic Activity | Significant activity | researchgate.net |

| KTU-286 | MRSA | MIC Range | 1.0–16.0 µg/mL | mdpi.comnih.gov |

| KTU-286 | MRSA | IC₅₀ | 2.282 µg/mL | mdpi.comnih.gov |

| KTU-286 | VRSA | MIC | 4.0 µg/mL | mdpi.comnih.gov |

| KTU-286 | VRSA | IC₅₀ | 1.697 µg/mL | mdpi.comnih.gov |

| Compound 21 (5-oxopyrrolidine derivative) | Linezolid- & Tedizolid-resistant S. aureus | Antimicrobial Activity | Promising and selective | semanticscholar.org |

Anticancer Activity

In addition to antimicrobial properties, derivatives containing the 5-nitrothiophene moiety have been investigated for their potential as anticancer agents. researchgate.netresearchgate.net Research has explored their cytotoxic effects on various cancer cell lines, with a particular focus on lung cancer.

Evaluation in Human Lung Carcinoma Cell Lines (e.g., A549)

The A549 human lung carcinoma cell line has been frequently used to screen the anticancer potential of 5-nitrothiophene derivatives. In one study, a series of new 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives (2a–j) were synthesized and evaluated. researchgate.net Compounds 2b (bearing a 4-nitrophenyl group), 2c (phenyl group), and 2d (4-cyanophenyl group) were identified as having high anticancer activity, acting through an apoptotic pathway with apoptosis ratios ranging from 9.61% to 15.59%. researchgate.net

Another study on novel 5-oxopyrrolidine derivatives found that compounds 18–22 in the series exerted the most potent anticancer activity against A549 cells. semanticscholar.orgmdpi.com A separate investigation of a 5-nitrothiophene compound, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, found it was not cytotoxic against A549 cells at a concentration of 20 μg/ml, highlighting the structural specificity of the cytotoxic effect. nih.gov

Table 5: Anticancer Activity of 5-Nitrothiophene Derivatives against A549 Cell Line

| Compound/Derivative Class | Activity Measurement | Result | Citation |

|---|---|---|---|

| 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives (2b, 2c, 2d) | Apoptosis Induction | 9.61%–15.59% | researchgate.net |

| Compound 2c (thiazole derivative) | Caspase-3 Activation | Excellent activation | researchgate.net |

| 5-oxopyrrolidine derivatives (18-22) | Anticancer Activity | Most potent in the series | semanticscholar.orgmdpi.com |

| 2-(3-methylpiperidin-1-yl)-5-nitrothiophene | Cytotoxicity | No cytotoxicity at 20 μg/ml | nih.gov |

Evaluation in Other Cancer Cell Lines (e.g., HepG2, MCF-7)

Derivatives of 2-Methyl-5-nitrothiophene have been the subject of numerous studies to evaluate their potential as anticancer agents against various cancer cell lines, including the human liver cancer cell line (HepG2) and the human breast adenocarcinoma cell line (MCF-7).

A series of new hybrid molecules combining the structural features of chalcones and pyridothienopyrimidinones were synthesized and evaluated for their cytotoxicity. nih.gov Most of these novel compounds showed moderate to strong cytotoxic effects against both HepG2 and MCF-7 cancer cells, with activity comparable to the standard anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov Notably, compounds designated as 3b and 3g demonstrated more potent anticancer activity against both cell lines than 5-FU. nih.gov Another study focused on thienopyrimidine derivatives found that many compounds in the series were more active against HepG2 cells than against prostate cancer (PC-3) cells. semanticscholar.org For instance, the chloro derivative 3b was identified as the most effective in this series against both HepG2 and PC-3 cells. semanticscholar.org The trimethoxy analog 3g also showed high inhibitory activity against HepG2 cells. semanticscholar.org

In a separate investigation, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives were assessed for their antiproliferative activity. researchgate.net These compounds displayed significant inhibitory effects, with the MCF-7 cell line being among the sensitive lines. researchgate.net Similarly, a chalcone (B49325) derivative incorporating a 5-nitro-2-thienyl substituent showed potent activity against MCF-7 cells. researchgate.net However, not all 5-nitrothiophene derivatives exhibit cytotoxicity; one particular compound, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, was found to be non-cytotoxic to HepG2 cells at a concentration of 20 μg/ml. nih.gov

Mechanisms of Anticancer Action: Cytotoxicity, Apoptosis Induction, Mitochondrial Membrane Integrity, Caspase Activation

The anticancer effects of 5-nitrothiophene derivatives are primarily mediated through the induction of apoptosis, a form of programmed cell death. researchgate.netnih.gov This process involves a cascade of molecular events, including the disruption of mitochondrial membrane integrity and the activation of caspases. nih.govresearchgate.net

Cytotoxicity and Apoptosis Induction: Studies on 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives revealed that compounds with 4-nitrophenyl (2b), phenyl (2c), and 4-cyanophenyl (2d) groups possess high anticancer activity, acting through an apoptotic pathway. researchgate.netresearchgate.net Another class of compounds, 5-nitro-thiophene-thiosemicarbazone derivatives, also demonstrates antitumor activity mediated by apoptosis. researchgate.netnih.gov The most promising compound in one study, LNN-05, was shown to promote morphological cell changes associated with apoptosis in chronic human myelocytic leukaemia (K-562) cells. nih.gov Similarly, a novel thiophene derivative, F8, was found to induce phosphatidylserine (B164497) externalization, a key marker of early apoptosis. nih.gov

Mitochondrial Membrane Integrity and Caspase Activation: A critical step in the apoptotic pathway is the permeabilization of the mitochondrial outer membrane (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c. embopress.orgmitologics.com Several 5-nitrothiophene derivatives have been shown to trigger this event. For example, 5-nitro-thiophene-thiosemicarbazone LNN-05 was able to depolarize the mitochondrial membrane in a dose-dependent manner. nih.govresearchgate.net The 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives 2b and 2c caused significant mitochondrial membrane depolarization. researchgate.netresearchgate.net

The release of cytochrome c into the cytosol initiates the activation of a family of cysteine proteases known as caspases, which execute the final phases of apoptosis. nih.gov The cytotoxicity of chalcone-thienopyrimidine derivatives in HepG2 and MCF-7 cells was linked to the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2, leading to the activation of initiator caspase-9 and executioner caspase-3. nih.gov Compound 2c from the hydrazinyl-thiazole series exhibited excellent activation of caspase-3. researchgate.netresearchgate.net This activation of caspases ultimately leads to the dismantling of the cell, completing the apoptotic process.

Antituberculosis Activity

Efficacy against Replicating and Non-replicating Mycobacterium tuberculosis Strains

A significant challenge in tuberculosis treatment is the presence of persistent, non-replicating bacteria that are phenotypically resistant to many conventional drugs. nih.govresearchgate.net Compounds that are effective against both actively replicating and dormant non-replicating Mycobacterium tuberculosis (Mtb) are therefore of great interest.

A notable 5-nitrothiophene derivative, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, was identified as being highly active and equipotent against both replicating Mtb H37Rv and a non-replicating, streptomycin-starved Mtb strain (ss18b). nih.gov Further studies on 5-nitrothiophene-based analogues confirmed that molecular modifications could enhance anti-Mtb activity against both H37Rv and ss18b strains. researchgate.net For instance, a series of analogues showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 µg/ml against the replicating H37Rv strain and 3.25 to 12.5 µg/ml against the non-replicating ss18b strain. researchgate.net The activity against non-replicating Mtb is a crucial feature, as this so-called sterilizing activity is essential for shortening the duration of tuberculosis therapy. nih.govresearchgate.net

Mechanistic Insights into Antituberculosis Action, including Nitroreduction

The antituberculosis activity of 5-nitrothiophenes relies on a specific bioactivation mechanism within the mycobacterial cell. nih.govnih.gov These compounds are prodrugs, meaning they are administered in an inactive form and must be metabolically activated to exert their therapeutic effect. nih.govresearchgate.net

The activation of 5-nitrothiophenes is dependent on the deazaflavin (F420)-dependent glucose-6-phosphate dehydrogenase (FGD) and F420-dependent nitroreductase (Ddn). nih.govresearchgate.netnih.gov Specifically, the nitroreductase Ddn (encoded by the gene Rv3547) reduces the nitro group of the thiophene ring. nih.govresearchgate.net This nitroreduction process leads to the generation and release of reactive nitrogen species, primarily nitric oxide (NO). nih.govresearchgate.netnih.gov

Nitric oxide is a potent bactericidal agent that non-specifically kills M. tuberculosis, irrespective of the bacterium's metabolic or growth state. nih.gov This mechanism explains the efficacy of 5-nitrothiophenes against both replicating and non-replicating bacilli. nih.govresearchgate.net The mechanism is identical to that described for the nitroimidazole class of antituberculosis drugs, such as pretomanid (B1679085) (PA-824). nih.govnih.gov Experiments have confirmed that in the presence of a 5-nitrothiophene compound, Mycobacterium smegmatis engineered to express the Ddn enzyme is sensitive to the compound and releases nitric oxide, while the wild-type strain is not affected. nih.govresearchgate.net

Studies on Resistance Mechanisms

Understanding the mechanisms of resistance is crucial for the development of durable antituberculosis drugs. For 5-nitrothiophenes, resistance is intrinsically linked to their mechanism of activation. nih.govresearchgate.net

Studies have shown that Mtb mutants resistant to 5-nitrothiophenes are unable to produce the F420 cofactor. nih.govresearchgate.netnih.gov The biosynthesis of F420 involves several enzymes encoded by genes such as fbiA, fbiB, and fbiC. nih.gov Mutations in these genes, or in the gene encoding the activating nitroreductase Ddn (ddn), can impair the activation of the prodrug, leading to drug resistance. researchgate.netnih.gov

Antiprotozoal Activity (e.g., Antileishmanial Activity)

Nitroheterocyclic compounds, including 5-nitrothiophene derivatives, have demonstrated a broad spectrum of antiprotozoal activity. nih.govsemanticscholar.org They have been investigated for efficacy against various protozoan parasites, most notably Leishmania species.

A series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antileishmanial activity against the promastigote form of Leishmania major. nih.govnih.govresearchgate.net All tested compounds in one study exhibited high activity, with IC50 values ranging from 1.11 to 3.16 μM. tandfonline.com In another study, a methylimidazole-containing derivative (6e) was identified as the most active compound, proving to be more than four times as effective as the standard drug Glucantime. nih.govnih.gov

Other 5-nitrothiophene derivatives have also shown promise. 5-Nitro-thiophene nitrones displayed potent activity against intracellular amastigote forms of Leishmania amazonensis and Leishmania infantum, with IC50 values as low as 0.019 μM and excellent selectivity. acs.org

Beyond leishmaniasis, 5-nitrothiophene derivatives have shown activity against other protozoa. Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have been prepared and tested, with some compounds showing significant antiamoebic activity and others displaying antitrichomonal activity against Trichomonas vaginalis that was superior to the reference drug. nih.govnih.gov Additionally, derivatives have been developed with in vitro trypanocidal activity against Trypanosoma cruzi, the agent of Chagas disease. lookchem.com

Enzyme Inhibition Studies

The therapeutic potential of compounds derived from this compound is often evaluated through their ability to inhibit specific enzymes that are critical in various disease pathways. These studies are fundamental to understanding their mechanism of action and for guiding the development of more potent and selective drug candidates.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govcumhuriyet.edu.tr Several derivatives of 5-nitrothiophene have been synthesized and evaluated for their AChE inhibitory properties.

In one study, a series of 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives were synthesized and tested for their anticholinesterase activity. cumhuriyet.edu.tr The compounds displayed a range of AChE inhibition, with percentages from 33.66% to 47.96% at a concentration of 80 µg/mL. cumhuriyet.edu.tr The most effective inhibitor in this series was a compound featuring a 4-cyanophenyl substituent, which achieved 47.96% inhibition. cumhuriyet.edu.trresearchgate.net Another study identified a derivative from this class (compound 2i) as the most active agent, with an IC50 value of 0.028 µM, which was comparable to the reference drug donepezil. researchgate.net

Further research on new phthalazine-1,4-dione derivatives incorporating the 5-nitrothiophene moiety found that thirteen compounds inhibited AChE by more than 50%. researchgate.net Three of these compounds (8m, 8n, and 8p) demonstrated exceptional activity, similar to donepezil. researchgate.net Kinetic studies revealed that the most potent compound, 8n, acted as a mixed inhibitor of AChE. researchgate.net Similarly, novel thiophene chalcone-coumarin hybrids have been assessed, with one compound (23e) showing potent AChE inhibition with an IC50 value of 0.42 µM. nih.govutm.my

| Compound Series | Derivative/Substituent | AChE Inhibition | Reference |

|---|---|---|---|

| 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazoles | 4-cyanophenyl (2d) | 47.96 ± 1.07% inhibition | cumhuriyet.edu.trresearchgate.net |

| 2,5-dimethoxyphenyl (2i) | IC50: 0.028 ± 0.001 µM | researchgate.net | |

| Phthalazine-1,4-diones | Compound 8n | Activity similar to Donepezil | researchgate.net |

| Thiophene Chalcone-Coumarins | Compound 23e | IC50: 0.42 ± 0.019 µM | nih.govutm.my |

| Spirooxindole-Benzo[b]thiophenes | 5-chloro-substituted (IIc) | IC50: 20,840 µM·L−1 | mdpi.com |

Butyrylcholinesterase (BuChE) is another cholinesterase that can hydrolyze acetylcholine, and its levels increase in the brains of Alzheimer's disease patients, making it a relevant therapeutic target. irb.hr Many compounds are tested against both AChE and BuChE to determine their selectivity.

For the 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole series, the inhibitory activity against BuChE ranged from 13.03% to 63.29%. cumhuriyet.edu.trcumhuriyet.edu.tr The most potent BuChE inhibitor was a derivative with a 2,5-dimethoxyphenyl substituent, which achieved 63.29% inhibition. researchgate.net In contrast, many of the synthesized phthalazine-1,4-dione derivatives showed limited effectiveness against BuChE, indicating their selectivity towards AChE. researchgate.net Likewise, in-silico studies of thiophene chalcone-coumarin hybrids suggested better inhibitory activity against AChE compared to BuChE. nih.govutm.my This selectivity is a common goal in drug design to minimize potential side effects. Some butenolide derivatives have been found to be selective BuChE inhibitors, with IC50 values ranging from 18.4–45.8 µM. frontiersin.org

| Compound Series | Derivative/Substituent | BuChE Inhibition | Reference |

|---|---|---|---|

| 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazoles | General Range | 13.03%–63.29% inhibition | cumhuriyet.edu.trcumhuriyet.edu.tr |

| 2,5-dimethoxyphenyl (2i) | 63.29 ± 1.01% inhibition | researchgate.net | |

| Phthalazine-1,4-diones | General Finding | Limited effectiveness | researchgate.net |

| Thiophene Chalcone-Coumarins | General Finding | Lower activity vs. AChE | nih.govutm.my |

| Butenolide Derivatives | Compounds 4-8 | IC50: 18.4–45.8 µM (Selective) | frontiersin.org |

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a major target for antifungal drugs. frontiersin.orgfrontiersin.org Disruption of this pathway compromises membrane integrity and leads to fungal cell death. frontiersin.org Research has indicated that nitrothiophene derivatives possess antifungal properties, and their mechanism of action may involve the inhibition of enzymes within this critical pathway.

Studies on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have demonstrated their potential as antifungal agents. researchgate.netresearchgate.net Morphological changes observed in fungi treated with these compounds, such as alterations to the cell hall, suggest a possible mechanism of action involving the inhibition of enzymes related to ergosterol biosynthesis. researchgate.net While direct enzymatic assays on specific enzymes in the pathway (like 14α-demethylase) for these specific compounds are not detailed in the provided context, the observed antifungal activity is associated with this mechanism. researchgate.netresearchgate.net The azole class of antifungal drugs, for instance, acts by inhibiting the cytochrome P-450 enzyme 14α-sterol demethylase, a key step in ergosterol production. researchgate.net The activity of nitrothiophene derivatives points towards a similar mode of action, making them promising scaffolds for the development of new antifungal agents. researchgate.net

Butyrylcholinesterase (BuChE) Inhibition

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. These studies analyze how the chemical structure of a molecule, including its various substituents, influences its biological activity and selectivity.